Home > Products > Screening Compounds P107302 > Brain Natriuretic Peptide (BNP) (1-32), rat
Brain Natriuretic Peptide (BNP) (1-32), rat -

Brain Natriuretic Peptide (BNP) (1-32), rat

Catalog Number: EVT-13528546
CAS Number:
Molecular Formula: C146H239N47O44S3
Molecular Weight: 3453.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brain Natriuretic Peptide (BNP) is a cardiac hormone primarily secreted by the ventricles of the heart in response to increased blood volume and pressure. Initially discovered in porcine brain tissue, BNP plays a crucial role in cardiovascular homeostasis, particularly in regulating blood pressure and fluid balance. The specific variant of interest, Brain Natriuretic Peptide (1-32) from rats, consists of the first 32 amino acids of the full-length peptide and is significant for its physiological effects and clinical applications.

Source

Brain Natriuretic Peptide is predominantly produced in the cardiac ventricles. In rats, BNP is synthesized from a larger precursor known as proBNP, which undergoes cleavage to produce the active 32-amino acid peptide. This peptide is released into circulation in response to myocardial wall stress and other stimuli.

Classification

Brain Natriuretic Peptide belongs to the family of natriuretic peptides, which includes Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP). These peptides share structural similarities, including a characteristic disulfide bridge that stabilizes their cyclic structure, and they are involved in various physiological processes related to cardiovascular health.

Synthesis Analysis

Methods

The synthesis of Brain Natriuretic Peptide (1-32) can be achieved using solid-phase peptide synthesis techniques. One effective method involves the 9-fluorenylmethyloxycarbonyl (Fmoc)-based approach, which allows for the stepwise assembly of amino acids on a solid support. This method has been shown to yield high purity and efficiency.

Technical Details

In synthesizing rat Brain Natriuretic Peptide (1-32), tetrafluoroboric acid is often employed for deprotection during synthesis. This technique has proven advantageous over traditional methods like trifluoroacetic acid-thioanisole due to its ability to construct disulfide bonds rapidly while minimizing undesired modifications, such as oxidation of methionine residues .

Molecular Structure Analysis

Structure

The molecular structure of Brain Natriuretic Peptide (1-32) includes a sequence of 32 amino acids that are critical for its biological activity. The peptide's structure features a cyclic conformation stabilized by a disulfide bond between two cysteine residues.

Data

  • Chemical Formula: C143H244N50O42S4
  • Molecular Weight: Approximately 3464 Da
  • Solubility: Soluble in aqueous solutions with proper pH adjustments.
Chemical Reactions Analysis

Reactions

Brain Natriuretic Peptide participates in several biochemical reactions that contribute to its physiological functions. Upon binding to its receptors—primarily NP receptor-A—BNP activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This signaling cascade results in vasodilation and natriuresis.

Technical Details

The activation of guanylate cyclase by BNP leads to various downstream effects, including:

  • Relaxation of vascular smooth muscle.
  • Inhibition of renin secretion from the kidneys.
  • Modulation of sodium reabsorption in renal tubules.
Mechanism of Action

Process

The mechanism by which Brain Natriuretic Peptide exerts its effects involves binding to specific receptors on target cells. The primary receptor for BNP is NP receptor-A, which upon activation increases intracellular cGMP levels. This process leads to relaxation of vascular smooth muscle cells, decreased systemic vascular resistance, and ultimately lower blood pressure.

Data

The half-life of BNP in circulation is significantly longer than that of Atrial Natriuretic Peptide, allowing for sustained physiological effects. BNP also plays a role in inhibiting the renin-angiotensin-aldosterone system, further contributing to its antihypertensive effects .

Physical and Chemical Properties Analysis

Physical Properties

Brain Natriuretic Peptide (1-32) appears as a white to off-white powder. Its stability is maintained under proper storage conditions, typically at temperatures ranging from -30°C to -10°C.

Chemical Properties

  • pH Stability: Optimal activity is generally observed within a physiological pH range.
  • Solubility: Highly soluble in water and other polar solvents.

Relevant analyses have shown that BNP maintains its structural integrity under various experimental conditions, making it suitable for laboratory applications .

Applications

Scientific Uses

Brain Natriuretic Peptide (1-32) has several important applications in scientific research and clinical diagnostics:

  1. Cardiovascular Research: BNP is widely studied for its role in heart failure and other cardiovascular diseases.
  2. Diagnostic Marker: Measurement of BNP levels in blood serves as a critical diagnostic tool for heart failure; elevated levels indicate increased myocardial stress.
  3. Therapeutic Potential: Investigations into BNP's therapeutic applications include potential treatments for hypertension and heart failure management .
Biosynthesis and Regulation of BNP (1-32) in Rodent Cardiovascular Systems

Molecular Mechanisms of BNP (1-32) Expression in Cardiac Myocytes

BNP (1-32) is synthesized as a 45-amino acid precursor in rats (proBNP-45) due to species-specific cleavage patterns. Ventricular cardiomyocytes constitute the primary site of BNP production, with gene expression markedly upregulated in response to myocardial stress. Unlike atrial natriuretic peptide (ANP), BNP is not significantly stored in granules but undergoes constitutive secretion upon synthesis. The molecular cascade involves:

  • Stretch-activated ion channels (e.g., SACs) that trigger calcium-dependent signaling pathways
  • MAPK activation (p38, JNK) leading to nuclear translocation of transcription factors
  • Inflammatory cytokine synergy (TNF-α, IL-1β, IL-6) that potentiates BNP gene expression independent of hemodynamic stress [6] [9].

Cardiac fibroblasts also contribute to BNP production during pathological remodeling, particularly in fibrotic lesions following myocardial infarction [5]. This cell-type-specific regulation underscores BNP's dual role as both a hemodynamic modulator and a paracrine signaling molecule in myocardial tissue.

Transcriptional Regulation of BNP Gene Under Hemodynamic Stress

The rat Nppb gene (chromosome 4) contains response elements for mechanical and neurohormonal stimuli. Key regulatory mechanisms include:

  • GATA4 activation: Binds to conserved GATA motifs in the promoter region upon angiotensin II or endothelin stimulation
  • Nuclear Factor of Activated T-cells (NFAT): Calcineurin-dependent dephosphorylation enables nuclear translocation, synergizing with GATA4
  • Pressure-responsive elements: Shear stress response elements (SSREs) mediate rapid transcriptional upregulation within 1 hour of ventricular pressure overload [9].

Table 1: Transcriptional Regulators of Rat BNP Gene

Transcription FactorActivation TriggerBinding SiteFunctional Effect
GATA4α-Adrenergic agonists-550 to -300 bp5-fold induction
NFATc3Calcineurin activation-180 bpHypertrophy response
MEF2p38 MAPK signaling-420 bpSustained expression

Hemodynamic stress induces disproportionate BNP vs. ANP transcription in rodents, with BNP mRNA showing faster induction kinetics (2.4-fold increase within 30 minutes post-aortic constriction) [6] [9]. This rapid-response characteristic establishes BNP as a sensitive biomarker for acute ventricular strain.

Post-Translational Processing of ProBNP to Active BNP (1-32)

Rat proBNP undergoes tissue-specific proteolytic processing distinct from humans:

  • Protease specificity: Furin cleaves rat proBNP at Arg50-Ser51 (vs. Arg76-Ser77 in humans) due to a deleted amino acid in the cleavage motif (R-X-R-R vs. R-X-X-R) [3]
  • Glycosylation modulation: O-linked glycosylation at Thr48 near the cleavage site inhibits furin accessibility, promoting proBNP secretion
  • Alternative processing: Dipeptidyl peptidase-4 (DPP4) further processes BNP (1-32) to BNP (3-32), reducing receptor affinity by 70% [8].

Table 2: ProBNP Processing in Rodents vs. Humans

CharacteristicRatHumanFunctional Impact
Prohormone length108 aa (proBNP1-108)108 aa (proBNP1-108)Species-specific cleavage
Active formBNP51-95 (BNP-45)BNP77-108 (BNP-32)Differential receptor binding
Dominant convertaseFurinCorin/FurinTissue-specific processing efficiency
Glycosylation siteThr48Thr71Modulates cleavage efficiency

Impaired processing occurs in heart failure, with significant circulating proBNP in rats with ventricular hypertrophy. This processing deficiency creates a relative deficiency of active BNP (1-32) despite elevated immunoreactive "BNP" in conventional assays [2] [3].

Properties

Product Name

Brain Natriuretic Peptide (BNP) (1-32), rat

IUPAC Name

3-[[40-(4-aminobutyl)-52-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-43-(3-amino-3-oxopropyl)-49-benzyl-28,37-di(butan-2-yl)-13,31-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-[[2-[[1-[[5-carbamimidamido-1-[[1-[(1-carboxy-2-phenylethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid

Molecular Formula

C146H239N47O44S3

Molecular Weight

3453.0 g/mol

InChI

InChI=1S/C146H239N47O44S3/c1-16-75(11)114-140(233)165-59-107(201)167-77(13)117(210)191-113(74(9)10)141(234)189-102(67-198)134(227)176-86(38-29-46-160-145(154)155)124(217)179-90(49-71(3)4)119(212)162-62-110(204)171-103(138(231)182-95(56-111(205)206)121(214)164-61-109(203)170-91(50-72(5)6)129(222)173-85(37-28-45-159-144(152)153)125(218)180-92(51-73(7)8)130(223)184-97(143(236)237)53-80-33-22-19-23-34-80)68-239-240-69-104(139(232)181-93(52-79-31-20-18-21-32-79)120(213)163-60-108(202)169-88(40-41-105(150)199)126(219)172-84(36-25-27-44-148)127(220)193-115(76(12)17-2)142(235)183-96(57-112(207)208)132(225)174-87(128(221)192-114)39-30-47-161-146(156)157)190-137(230)101(66-197)188-136(229)100(65-196)187-135(228)99(64-195)186-131(224)94(54-81-58-158-70-166-81)178-116(209)78(14)168-122(215)89(42-48-238-15)177-123(216)83(35-24-26-43-147)175-133(226)98(63-194)185-118(211)82(149)55-106(151)200/h18-23,31-34,58,70-78,82-104,113-115,194-198H,16-17,24-30,35-57,59-69,147-149H2,1-15H3,(H2,150,199)(H2,151,200)(H,158,166)(H,162,212)(H,163,213)(H,164,214)(H,165,233)(H,167,201)(H,168,215)(H,169,202)(H,170,203)(H,171,204)(H,172,219)(H,173,222)(H,174,225)(H,175,226)(H,176,227)(H,177,216)(H,178,209)(H,179,217)(H,180,218)(H,181,232)(H,182,231)(H,183,235)(H,184,223)(H,185,211)(H,186,224)(H,187,228)(H,188,229)(H,189,234)(H,190,230)(H,191,210)(H,192,221)(H,193,220)(H,205,206)(H,207,208)(H,236,237)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)

InChI Key

CKSKSHHAEYGHSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.